S-Adenosyl-L-methionine disulfate tosylate

Description

Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed). S-Adenosylmethionine is only found in individuals that have used or taken this drug. It is a physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

mild NSAID

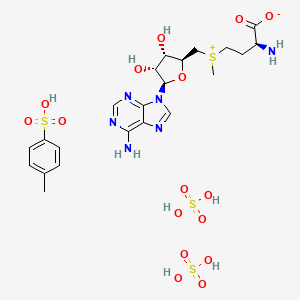

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97540-22-2, 375798-65-5, 375798-66-6 | |

| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosylmethionine tosylate bis(sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Stability of S-Adenosyl-L-methionine Disulfate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a crucial methyl donor in a myriad of biological reactions, making it a molecule of significant interest for therapeutic and research applications. However, its inherent instability presents considerable challenges for its production and formulation. The disulfate tosylate salt of SAMe is a chemically stable form that enhances its shelf-life and utility. This technical guide provides an in-depth overview of the synthesis and stability of S-Adenosyl-L-methionine disulfate tosylate, offering detailed experimental protocols, quantitative data, and visual diagrams of key processes to support researchers and professionals in drug development.

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells, where it plays a central role in cellular metabolism.[1] Synthesized from adenosine (B11128) triphosphate (ATP) and methionine, SAMe is the primary methyl group donor in the methylation of DNA, proteins, lipids, and neurotransmitters.[1] Due to its involvement in these fundamental processes, SAMe has been investigated and utilized as a therapeutic agent and dietary supplement for various conditions, including liver disease, depression, and osteoarthritis.[2]

A significant hurdle in the widespread application of SAMe is its chemical instability. The molecule is susceptible to degradation, particularly at neutral or alkaline pH and elevated temperatures.[1] To overcome this limitation, SAMe is often prepared as a stable salt. The this compound salt is a specific formulation that combines SAMe with both disulfuric acid and p-toluenesulfonic acid (tosylate), conferring greater chemical stability and making it a reliable compound for research and pharmaceutical use.[1]

This guide details the primary methods for synthesizing SAMe disulfate tosylate, outlines the key factors influencing its stability, and provides established protocols for its analysis.

Synthesis of this compound

The synthesis of SAMe disulfate tosylate can be broadly categorized into two main approaches: biotechnological (enzymatic) synthesis and chemical synthesis.

Biotechnological (Enzymatic) Synthesis

Biotechnological production is a common method for synthesizing the biologically active (S,S)-isomer of SAMe. This process typically involves the fermentation of a high-yield microbial strain, followed by extraction, purification, and salt formation.

This protocol is based on the methodology described in Chinese patent CN102321136B.[3][4]

Step 1: Fermentation and Thallus Collection

-

A high-yield strain of Saccharomyces cerevisiae is cultured under optimized fermentation conditions with the addition of L-methionine as a precursor to stimulate SAMe production.

-

After fermentation, the yeast cells (thallus) are harvested by centrifugation.

Step 2: Cell Disruption and Extraction

-

The collected wet thallus is subjected to an acid-heat treatment for cell disruption and extraction of intracellular SAMe.

-

For every 1 kg of wet thallus, 2-5 liters of a 0.1-0.5 M sulfuric acid solution are added.

-

The mixture is homogenized at 300-10000 rpm for 0.5-3 hours at a controlled temperature of 30-60°C.[5]

-

The cell lysate is then cooled, and the supernatant containing the SAMe extract is collected after centrifugation at 6000 rpm for 10 minutes at 4°C. The recovery of the SAMe extract is typically between 85% and 90%.[3]

Step 3: Purification

-

Ultrafiltration: The crude extract is subjected to ultrafiltration to remove macromolecules.

-

Ion-Exchange Chromatography: The filtrate is then purified using a cation exchange resin. The SAMe solution is loaded onto the column, and after washing with deionized water, the SAMe is eluted with a 0.05-0.25 M sulfuric acid solution.[3] The recovery rate for this step is typically 93-96%.[3]

Step 4: Precipitation

-

The purified SAMe eluent is precipitated to concentrate the product.

Step 5: Salt Formation and Drying

-

The precipitated SAMe is dissolved in a p-toluenesulfonic acid/sulfuric acid solution. The molar ratio of SAMe to p-toluenesulfonic acid to sulfuric acid is controlled to be between 1:1:1.5 and 1:3:3.[3][5] The concentration of the acid solution is in the range of 0.5 M to 2 M.[3][5]

-

The resulting solution of this compound is then dried, typically by freeze-drying or vacuum drying, to yield a white powder.[3]

Chemical Synthesis

Chemical synthesis of SAMe offers an alternative to biotechnological methods. A common strategy involves the synthesis of S-adenosyl-L-homocysteine (SAH) followed by stereoselective methylation.

This protocol is a composite based on established chemical synthesis principles for SAH and its subsequent methylation.[1][6]

Step 1: Synthesis of S-adenosyl-L-homocysteine (SAH)

-

Preparation of 5'-Chloro-5'-deoxyadenosine (B559659): This intermediate is prepared from adenosine.

-

Preparation of Sodium Homocysteine Thiolate: L-homocysteine is treated with a base (e.g., sodium hydroxide) to form the thiolate.

-

Coupling Reaction: The sodium homocysteine thiolate is reacted with 5'-chloro-5'-deoxyadenosine in a suitable solvent to produce SAH.[1]

Step 2: Methylation of SAH

-

The synthesized SAH is methylated to form SAMe. The choice of methylating agent is crucial for the stereoselectivity of the reaction. Trimethylsulfonium iodide has been shown to yield a higher proportion of the desired (-)-epimer compared to methyl iodide.[1]

Step 3: Purification

-

The synthesized SAMe is purified using ion-exchange chromatography to separate it from unreacted starting materials and byproducts.

Step 4: Salt Formation

-

The purified SAMe is converted to the disulfate tosylate salt by dissolving it in a solution containing the appropriate molar ratios of sulfuric acid and p-toluenesulfonic acid, as described in the biotechnological protocol.

-

The final product is obtained by precipitation or lyophilization.

Yield and Purity Comparison

| Synthesis Method | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |

| Biotechnological | Product recovery rate of 75%-80%[3][4] | 96-98%[3][4] | Produces the biologically active (S,S)-isomer; scalable. | Requires expertise in fermentation and downstream processing. |

| Chemical | Variable, generally lower than biotechnological methods. | High, dependent on purification. | Control over reaction conditions; can produce analogs. | Often produces a racemic mixture of isomers; may use harsh reagents. |

Stability of this compound

The stability of SAMe is paramount for its efficacy and shelf-life. The disulfate tosylate salt significantly enhances stability compared to the free form.[1] However, it is still susceptible to degradation under certain conditions.

Factors Affecting Stability

-

pH: SAMe is most stable in acidic conditions (pH 3.5-5.0).[7] As the pH increases towards neutral or alkaline, the rate of degradation significantly increases.[1]

-

Temperature: Low temperatures are crucial for preserving the integrity of SAMe. Even at room temperature, degradation can occur rapidly.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[1]

-

Moisture: The presence of water can facilitate degradation. Therefore, the disulfate tosylate salt should be stored in a dry environment.

Degradation Pathways

The primary degradation pathways of SAMe involve intramolecular reactions. The main degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone.[8] Under acidic conditions, the carboxylate group of the methionine moiety can attack the γ-carbon, leading to the cleavage of the bond with the sulfur atom and the formation of MTA and homoserine lactone.[9]

Experimental Protocol: Stability Testing

This protocol is adapted from a long-term stability study methodology.[7]

Step 1: Sample Preparation

-

Prepare solutions of this compound at known concentrations in buffers of varying pH (e.g., pH 4.0, 7.0, 9.0).

-

Aliquots of the solid powder should also be prepared for testing.

Step 2: Storage Conditions

-

Store the prepared liquid and solid samples under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

Step 3: Time Points

-

Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

Step 4: Analysis

-

Quantify the amount of remaining SAMe and the formation of degradation products at each time point using a validated stability-indicating HPLC method.

Analytical Methods for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity and stability of SAMe disulfate tosylate.

Experimental Protocol: HPLC Analysis

The following are examples of HPLC conditions that can be used for the analysis of SAMe.

Method 1: USP-NF Monograph

-

Column: C18, 4.6 mm x 25 cm, 5-µm packing.

-

Mobile Phase: A gradient of Buffer A (4.2 g citric acid monohydrate and 2.03 g sodium dihydrogen phosphate (B84403) dihydrate in 1 L water) and acetonitrile.

-

Detection: UV at 254 nm.[10]

Method 2: Ion-Pair Chromatography

-

Column: C8, 4.6 mm x 250 mm, 5-µm packing.

-

Mobile Phase: A gradient of phosphate buffer, sodium octanesulfonate (as the ion-pair reagent), and acetonitrile.

-

Flow Rate: 1.2 mL/min.

-

Detection: UV at 257 nm.[11]

Visualizations

Biotechnological Synthesis Workflow

Caption: Biotechnological synthesis workflow for SAMe disulfate tosylate.

Chemical Synthesis Pathway

Caption: Chemical synthesis pathway for SAMe disulfate tosylate.

Degradation Pathway of S-Adenosyl-L-methionine

Caption: Primary degradation pathway of S-Adenosyl-L-methionine.

Conclusion

The synthesis and stabilization of S-Adenosyl-L-methionine are critical for its application in research and medicine. The disulfate tosylate salt provides a stable and reliable form of this vital molecule. Biotechnological synthesis offers a scalable method for producing the biologically active isomer with high purity. Understanding the factors that affect the stability of SAMe disulfate tosylate and employing robust analytical methods are essential for ensuring its quality and efficacy. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this important compound.

References

- 1. S-adenosylmethionine: studies on chemical and enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 4. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]

- 5. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. drugfuture.com [drugfuture.com]

- 11. researchgate.net [researchgate.net]

S-Adenosyl-L-methionine (SAMe): A Technical Guide to its Core Biochemical Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: S-Adenosyl-L-methionine (SAMe), a ubiquitous biological sulfonium (B1226848) compound, is a critical metabolite synthesized from methionine and ATP.[1] It stands second only to ATP in the variety of enzymatic reactions for which it serves as a cofactor, acting as the principal methyl donor and a precursor for polyamines and cysteine.[2][3] This central role places SAMe at the crossroads of numerous cellular processes, including epigenetic regulation, cell proliferation, and redox homeostasis.[4][5] Dysregulation of SAMe metabolism is implicated in a range of pathologies, from liver disease to neuropsychiatric disorders, making its pathways significant targets for therapeutic intervention.[3][6][7] This document provides an in-depth technical overview of the synthesis, utilization, and regulation of SAMe, details key experimental methodologies, and presents quantitative data for the core enzymes involved.

SAMe Synthesis

S-Adenosyl-L-methionine is synthesized in the cytoplasm from L-methionine and adenosine (B11128) triphosphate (ATP).[1] This reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as S-Adenosylmethionine Synthetase.[2][8][9] In an unusual reaction, the MAT enzyme transfers the adenosyl group from ATP to the sulfur atom of methionine, forming the high-energy sulfonium ion of SAMe.[2][9] This process is essential, as the synthesis of SAMe is the rate-limiting step of the methionine cycle.[8]

The overall reaction is as follows: L-methionine + ATP → S-Adenosyl-L-methionine + Pyrophosphate (PPi) + Orthophosphate (Pi) [9]

Mammalian systems express two primary genes, MAT1A and MAT2A, which encode for different isoenzymes of MAT, with distinct tissue distribution and regulatory properties.[9]

Caption: Synthesis of S-Adenosyl-L-methionine (SAMe) from Methionine and ATP.

Core Metabolic Pathways

SAMe is a branch-point metabolite that directs the flow of one-carbon units into three fundamental biochemical pathways: transmethylation, transsulfuration, and aminopropylation.[2][3][4]

Transmethylation

Transmethylation is the most common fate for SAMe, where it serves as the universal donor of a methyl group (-CH3).[2][3] SAMe-dependent methyltransferases (MTases) catalyze the transfer of this methyl group to a vast array of acceptor substrates, including DNA, RNA, proteins (histones), phospholipids, and neurotransmitters.[3][6][10] This methylation is a critical epigenetic modification that regulates gene expression and protein function.[1]

The general reaction mechanism is an SN2 nucleophilic substitution.[6] Upon donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).[2] SAH is a potent competitive inhibitor of methyltransferases, and its cellular concentration must be tightly controlled.[2][3] The ratio of SAMe to SAH is often used as an indicator of the cell's methylation capacity.[3] SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH), a reversible reaction that proceeds forward only if the products are efficiently removed.[2][3]

Transsulfuration

The transsulfuration pathway channels homocysteine, derived from the hydrolysis of SAH, towards the synthesis of cysteine.[11][12] This pathway is crucial for producing cysteine, a precursor for the major cellular antioxidant glutathione (B108866) (GSH).[5] The pathway involves two key, vitamin B6-dependent enzymes:

-

Cystathionine (B15957) β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine.[5][13]

-

Cystathionine γ-lyase (CGL): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[5][11]

This pathway effectively links methionine metabolism to redox homeostasis.[5] In mammals, the transsulfuration pathway is primarily active in the liver, kidney, and pancreas.[14]

Aminopropylation (Polyamine Synthesis)

The aminopropylation pathway utilizes SAMe for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and maintaining DNA/RNA stability.[2][5]

The process begins with the decarboxylation of SAMe by the enzyme SAM decarboxylase (SAMDC), forming decarboxylated SAM (dcSAM).[15] The aminopropyl group from dcSAM is then transferred to putrescine (formed from ornithine) by spermidine synthase to create spermidine. A subsequent transfer of another aminopropyl group from dcSAM to spermidine by spermine synthase yields spermine.[2][16] This process generates 5'-methylthioadenosine (MTA) as a byproduct, which is recycled back to methionine via the methionine salvage pathway.[5]

Caption: Interconnected core metabolic pathways involving SAMe.

Regulation of SAMe Metabolism

The flux of methionine through these interconnected pathways is tightly regulated to maintain cellular homeostasis. SAMe and SAH are key regulatory metabolites.[14][17]

-

Allosteric Regulation by SAMe: High levels of SAMe act as an allosteric activator for cystathionine β-synthase (CBS), directing homocysteine towards the transsulfuration pathway for cysteine synthesis and catabolism.[14] Conversely, SAMe inhibits enzymes involved in the remethylation of homocysteine back to methionine, such as methionine synthase (MS).[17]

-

Inhibition by SAH: As a product of all transmethylation reactions, SAH is a powerful feedback inhibitor of most SAMe-dependent methyltransferases.[2] The cellular SAMe/SAH ratio is therefore a critical determinant of methylation potential.[3]

-

Enzyme Expression: The expression levels of key enzymes, such as MAT1A and MAT2A, are tissue-specific and can be altered in disease states like liver cancer, further impacting SAMe homeostasis.[4]

Quantitative Data on Key Enzymes

The kinetic properties of enzymes in the SAMe pathways are crucial for understanding metabolic flux and for designing targeted drug therapies. While these values can vary based on the specific enzyme isoform, organism, and experimental conditions, the following table summarizes representative kinetic data.

| Enzyme | Substrate(s) | Km (µM) | Vmax (units) | Organism/Tissue |

| Methionine Adenosyltransferase (MAT) | L-Methionine | 6 - 1000 | Variable | Mammalian Liver |

| ATP | 60 - 2000 | Variable | Mammalian Liver | |

| Histone Methyltransferases (HMTs) | S-Adenosyl-L-methionine | < 1 - 10 | Typically low (<1 min⁻¹) | General |

| SAH Hydrolase (SAHH) | S-Adenosylhomocysteine | ~ 1 | Variable | Mammalian |

| Cystathionine β-synthase (CBS) | Homocysteine | 250 - 1000 | Variable | Human |

| Serine | 1500 - 4500 | Variable | Human | |

| SAM Decarboxylase (SAMDC) | S-Adenosyl-L-methionine | 50 - 100 | Variable | Mammalian |

Note: Data are compiled from various sources and represent approximate ranges. Specific values should be consulted from primary literature for precise applications. Histone methyltransferases, in particular, are noted for having generally slow turnover rates and low Km values for SAMe.[18]

Experimental Protocols

Protocol: Quantification of SAMe and SAH by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the sensitive and specific quantification of SAMe and SAH in biological samples.

Principle: Cellular or tissue extracts are prepared to release small metabolites. SAMe and SAH are separated from other cellular components on a reverse-phase HPLC column based on their physicochemical properties and detected by UV absorbance, typically at 254-260 nm. Quantification is achieved by comparing peak areas to those of known standards.

Methodology:

References

- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. nccih.nih.gov [nccih.nih.gov]

- 8. S-Adenosylmethionine synthetase enzyme - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Transsulfuration Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]

- 13. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 14. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine | Semantic Scholar [semanticscholar.org]

- 18. bellbrooklabs.com [bellbrooklabs.com]

S-Adenosyl-L-methionine Disulfate Tosylate: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism across a wide range of species. The synthetically stabilized salt, S-Adenosyl-L-methionine disulfate tosylate, ensures the bioavailability of this crucial compound for therapeutic and research applications. This technical guide provides an in-depth exploration of the core mechanisms of action of SAMe, focusing on its pivotal roles in transmethylation, transsulfuration, and aminopropylation pathways. We will detail its function as the primary methyl group donor for the synthesis of neurotransmitters, phospholipids (B1166683), and nucleic acids, and its contribution to the production of the critical antioxidant glutathione (B108866) and essential polyamines. This document summarizes key quantitative data, provides detailed experimental protocols for studying SAMe's activity, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows.

Introduction

S-Adenosyl-L-methionine (SAMe) is a pleiotropic molecule synthesized from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[1] Due to its inherent instability, SAMe is commercially produced and studied in various salt forms, with this compound being a common and stable formulation.[2] This salt form enhances the stability and bioavailability of SAMe, allowing for its effective use in clinical and research settings.[3][4] The therapeutic potential of SAMe has been explored in a variety of conditions, including liver disease, osteoarthritis, and depression.[5][6][7] A comprehensive understanding of its mechanism of action at the molecular level is paramount for the continued development of SAMe-based therapies and for researchers investigating cellular methylation and related pathways.

Core Mechanisms of Action

The biochemical significance of SAMe stems from its involvement in three fundamental metabolic pathways:

-

Transmethylation: The transfer of its reactive methyl group to a vast array of acceptor molecules.[8]

-

Transsulfuration: The pathway for the synthesis of cysteine and subsequently glutathione.[9]

-

Aminopropylation: The donation of an aminopropyl group for the synthesis of polyamines.[8]

These pathways are intricately linked, and the metabolic fate of SAMe is tightly regulated to maintain cellular homeostasis.

Transmethylation: The Universal Methyl Donor

SAMe is the principal methyl donor in the cell, participating in over 40 known methylation reactions.[1] This process, catalyzed by a class of enzymes known as methyltransferases, is fundamental to the regulation of numerous cellular processes, including gene expression, protein function, and the synthesis of small molecules.[8] The transfer of the methyl group from SAMe results in the formation of S-adenosylhomocysteine (SAH), which is a potent inhibitor of most methyltransferases.[8] The ratio of SAMe to SAH is often referred to as the "methylation index" and is a critical indicator of the cell's methylation capacity.[8]

SAMe-dependent methylation is crucial for the synthesis of several key neurotransmitters that regulate mood and cognitive function.[10] For instance, catechol-O-methyltransferase (COMT) utilizes SAMe to methylate catechols, including the neurotransmitters dopamine (B1211576) and norepinephrine (B1679862).[11][12] Similarly, phenylethanolamine N-methyltransferase (PNMT) catalyzes the SAMe-dependent conversion of norepinephrine to epinephrine.[7][13] The antidepressant effects of SAMe are thought to be, at least in part, mediated by its ability to increase the levels of these monoamine neurotransmitters in the central nervous system.[14][15]

The synthesis of phosphatidylcholine (PC), a major component of cell membranes, involves the sequential methylation of phosphatidylethanolamine (B1630911) (PE) in a reaction that requires three molecules of SAMe.[16] This pathway is particularly important in the liver. The methylation of phospholipids influences membrane fluidity and the function of membrane-bound proteins.[17]

DNA and histone methylation are critical epigenetic modifications that regulate gene expression without altering the underlying DNA sequence. SAMe serves as the methyl donor for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[13] Alterations in DNA methylation patterns are associated with various diseases, including cancer.[1]

Transsulfuration Pathway and Antioxidant Defense

Following the donation of its methyl group, SAMe is converted to SAH, which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway. In this pathway, homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine.[18] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[14] By providing the cysteine necessary for GSH synthesis, SAMe plays a vital role in protecting cells from oxidative damage.[19] This antioxidant property is particularly relevant to its therapeutic effects in liver diseases, where oxidative stress is a major contributor to cellular injury.[14]

Aminopropylation and Polyamine Synthesis

SAMe is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine.[8] This pathway begins with the decarboxylation of SAMe by the enzyme S-adenosylmethionine decarboxylase to form decarboxylated SAMe (dcSAMe). The aminopropyl group from dcSAMe is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[20] Polyamines are essential for cell growth, proliferation, and differentiation.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of S-Adenosyl-L-methionine.

Table 1: Enzyme Kinetics of SAMe-Dependent Methyltransferases

| Enzyme | Substrate | Km for SAMe (µM) | Vmax | Organism/System | Reference |

| CheR methyltransferase | Tar protein | 8.62 | - | Salmonella typhimurium | [22] |

| Nicotinic acid-N-methyltransferase | Nicotinic acid | 55 | - | Glycine max | [13] |

| Methionine adenosyltransferase (I303V variant) | L-methionine | 180 | 2.81 mmol h-1 mg-1 | Escherichia coli | [14] |

| Protein arginine methyltransferase 7 (TbPRMT7) | Peptide H4(1-20) | 1.1 | 22.3 h-1 | Trypanosoma brucei | [23] |

| Phenylethanolamine N-methyltransferase (hPNMT) | Norepinephrine | - | - | Human | [13] |

Table 2: Clinical Trial Data for SAMe in Osteoarthritis

| Study Population | Intervention | Duration | Primary Outcome Measure | Result | Reference |

| Patients with knee osteoarthritis | SAMe vs. Placebo | - | WOMAC Pain Score | 20% reduction in pain compared to placebo | [24] |

| Patients with knee osteoarthritis | SAMe vs. NSAIDs | - | WOMAC Pain Score | No significant difference from NSAIDs | [24] |

Table 3: Clinical Trial Data for SAMe in Liver Disease

| Study Population | Intervention | Duration | Key Outcome Measures | Result | Reference |

| Patients with alcoholic liver disease | SAMe (1200 mg/day) vs. Placebo | 24 weeks | Serum methionine metabolites, liver histopathology | - | [1] |

| Patients with chronic liver disease (meta-analysis) | SAMe vs. Placebo | Variable | Total bilirubin (B190676), AST, ALT | Significant reduction in total bilirubin and AST; no significant change in ALT | [19] |

| Patients with cholestasis of pregnancy | SAMe vs. UDCA | Until delivery | Pruritus, serum bile acids | Both effective for pruritus; UDCA more effective for reducing bile acids | [9] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay using Radioactive Labeling

This protocol describes a common method for measuring the activity of histone methyltransferases using a radioactive methyl donor.[22][24]

Materials:

-

Recombinant histone methyltransferase (enzyme)

-

Histone substrate (e.g., purified core histones, recombinant histones, or histone peptides)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAMe)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation vials

-

Scintillation fluid

-

Sodium bicarbonate (50 mM, pH 9.0)

-

SDS-PAGE loading buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

-

10 µL of 2x HMT assay buffer

-

1 µL of [³H]-SAMe (specific activity will determine the final concentration)

-

1-5 µg of histone substrate

-

1-2 µL of recombinant HMT enzyme

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stopping the Reaction: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.

-

Spotting: Spot 10 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing: Wash the P81 papers three times for 5 minutes each in 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAMe.

-

Drying: Air dry the P81 papers completely.

-

Scintillation Counting: Place each dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE Analysis (Optional): The remaining reaction mixture can be run on an SDS-PAGE gel to visualize the methylated histones by autoradiography.

Quantification of SAMe and SAH in Cell Lysates by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of SAMe and SAH in cellular extracts using liquid chromatography-tandem mass spectrometry.[1][5][8]

Materials:

-

Cell culture and harvesting reagents

-

Internal standards: [²H₃]-SAMe and [¹³C₅]-SAH

-

Extraction solvent (e.g., 0.1 M formic acid in methanol/water)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Hypercarb column or equivalent for chromatographic separation

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Add ice-cold extraction solvent containing internal standards ([²H₃]-SAMe and [¹³C₅]-SAH) to the cell pellet.

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Separate SAMe and SAH using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. The mass transitions for SAMe (m/z 399.3 → 250.3) and SAH (m/z 385.3 → 136.3) are commonly used.[5]

-

-

Data Analysis:

-

Generate standard curves using known concentrations of SAMe and SAH.

-

Calculate the concentrations of SAMe and SAH in the samples by normalizing to the internal standards and comparing to the standard curves.

-

Calculate the SAMe/SAH ratio (methylation index).

-

Visualizations

Conclusion

This compound is a stabilized form of a vital cellular metabolite with a multifaceted mechanism of action. Its central role as a methyl donor in transmethylation reactions underpins its influence on neurotransmitter synthesis, phospholipid metabolism, and epigenetic regulation. Furthermore, its contribution to the transsulfuration and aminopropylation pathways highlights its importance in antioxidant defense and cellular growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential and biochemical significance of SAMe. Continued research into the intricate regulatory networks governed by SAMe will undoubtedly unveil new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of methionine and S-adenosylmethionine on S-adenosylmethionine levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 13. Kinetic Isotope Effects and Transition State Structure for Human Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S-Adenosylmethionine (SAMe) for Neuropsychiatric Disorders: A Clinician-Oriented Review of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent Antidepressant Effects of SAMe - Life Extension [lifeextension.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influence of SAMe on the modifications of brain polyamine levels in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.ed.ac.uk [pure.ed.ac.uk]

- 23. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S-Adenosylmethionine in Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the principal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. These methylation events are critical for the regulation of numerous cellular processes, from gene expression and signal transduction to the maintenance of genomic stability. Dysregulation of SAMe-dependent methylation pathways is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and liver disease, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core functions of SAMe in cellular methylation, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and drug development efforts.

Introduction to S-Adenosylmethionine (SAMe)

S-Adenosylmethionine is a naturally occurring molecule found in all living cells.[1] It is synthesized from methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][3] The unique chemical structure of SAMe, featuring a reactive methyl group attached to a sulfonium (B1226848) ion, makes it an exceptionally potent methyl donor.[4] This methyl group can be transferred to a variety of acceptor molecules in reactions catalyzed by a large and diverse family of enzymes known as methyltransferases.[5]

The SAMe Cycle: A Nexus of Cellular Metabolism

The synthesis, utilization, and regeneration of SAMe are intricately linked in a metabolic pathway known as the SAMe cycle. This cycle is interconnected with other crucial metabolic pathways, including the folate and methionine cycles, which are essential for providing the necessary precursors for SAMe synthesis.[4]

Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH).[5] SAH is a potent competitive inhibitor of most methyltransferases and its accumulation can lead to feedback inhibition of methylation reactions.[5][6] Therefore, the efficient removal of SAH is critical for maintaining cellular methylation capacity. SAH is hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[4] Homocysteine can then be remethylated to methionine, completing the cycle, in a reaction that requires folate and vitamin B12.[7]

The ratio of SAMe to SAH within the cell is considered a critical indicator of the cellular "methylation potential."[4][7] A high SAMe/SAH ratio is indicative of a robust capacity for methylation, while a low ratio suggests an inhibited methylation state.[7]

Quantitative Data on SAMe-Dependent Processes

The efficiency and regulation of cellular methylation are governed by the kinetic properties of the enzymes involved and the intracellular concentrations of SAMe and its metabolites.

Kinetic Parameters of Key Methyltransferases

The following table summarizes the Michaelis-Menten constant (Km) for SAMe and various substrates, as well as the inhibition constant (Ki) for SAH, for several key classes of methyltransferases. These values provide insight into the substrate affinity and the sensitivity of these enzymes to product inhibition.

| Enzyme Class | Enzyme | Substrate | Km (SAMe) (µM) | Km (Substrate) (µM) | Ki (SAH) (µM) |

| DNA Methyltransferases | DNMT1 | DNA | - | - | 3.63 |

| Histone Methyltransferases | G9a | Histone H3 | - | - | - |

| SETD2 | Nucleosomes | - | - | - | |

| Protein Arginine Methyltransferases | PRMT1 | Histone H4 | - | - | - |

Note: Specific Km values can vary depending on the specific substrate and experimental conditions.

Cellular Concentrations of SAMe and SAH

The intracellular concentrations of SAMe and SAH, and their ratio, can vary significantly between different cell types and physiological states. These levels are tightly regulated and can be indicative of the overall methylation capacity of a cell.

| Tissue/Cell Type | Condition | SAMe Concentration | SAH Concentration | SAMe/SAH Ratio |

| Liver | Normal | 0.1–0.2 µmol/g | 0.02–0.06 µmol/g | - |

| Alcoholic Liver Disease | Decreased | Increased | Decreased | |

| Brain | Normal | - | - | - |

| Niemann-Pick type C | Decreased | Unchanged | Decreased | |

| Prostate Cancer Cells | LNCaP (less aggressive) | Higher | Higher | 1.2 |

| PC-3 (more aggressive) | Lower | Lower | 0.4 |

Experimental Protocols for Studying Cellular Methylation

A variety of sophisticated techniques are employed to investigate the intricate processes of SAMe-dependent methylation. Detailed below are the methodologies for several key experimental approaches.

In Vitro Methyltransferase Assay

This assay is fundamental for characterizing the activity and substrate specificity of a given methyltransferase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant methyltransferase, the specific substrate (e.g., histone, DNA), and radioactively labeled SAMe (e.g., [³H]-SAMe) in an appropriate reaction buffer.

-

Incubation: The reaction is incubated at an optimal temperature (typically 30-37°C) for a defined period to allow for the transfer of the radiolabeled methyl group to the substrate.

-

Reaction Termination: The reaction is stopped, often by the addition of SDS-PAGE loading buffer and heating.

-

Detection: The methylated substrate is separated by SDS-PAGE, and the incorporation of the radiolabel is detected by autoradiography or scintillation counting.

Quantification of SAMe and SAH by HPLC-MS/MS

This method allows for the precise and sensitive quantification of SAMe and SAH levels in biological samples.

Methodology:

-

Sample Preparation: Tissues or cells are homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize SAMe and SAH.

-

Internal Standards: Stable isotope-labeled internal standards ([²H₃]-SAMe and [¹³C₅]-SAH) are added to the samples for accurate quantification.

-

Chromatographic Separation: The extracted metabolites are separated using high-performance liquid chromatography (HPLC), often with a specialized column for retaining these polar molecules.

-

Mass Spectrometry Detection: The separated SAMe and SAH are detected and quantified using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis

ChIP is a powerful technique to study the association of specific proteins, including methylated histones, with specific genomic regions.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., H3K4me3, H3K27me3) is used to immunoprecipitate the chromatin fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of the histone mark at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.

Methodology:

-

Bisulfite Treatment: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: The bisulfite-converted DNA is amplified by PCR, during which the uracils are converted to thymines.

-

Sequencing: The amplified DNA is sequenced.

-

Data Analysis: The sequenced reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference. A cytosine that remains a cytosine was methylated, while one that is read as a thymine (B56734) was unmethylated.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of mammalian liver methionine adenosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control and regulation of S‐Adenosylmethionine biosynthesis by the regulatory β subunit and quinolone‐based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]

- 5. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

S-Adenosyl-L-methionine: The Universal Methyl Donor in Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAM or AdoMet) is a pivotal cosubstrate in a vast array of biochemical reactions, most notably as the principal donor of methyl groups.[1] This function is critical in the post-translational modification of proteins, the epigenetic regulation of gene expression through DNA and histone methylation, and the biosynthesis of numerous essential metabolites.[2][3][4] The enzymes that catalyze these methyl transfer reactions, known as SAM-dependent methyltransferases (MTs), constitute a large and diverse superfamily.[5] Dysregulation of SAM-dependent methylation has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and developmental abnormalities, making SAM and its associated enzymes significant targets for therapeutic intervention.[6] This technical guide provides a comprehensive overview of the core biochemistry of SAM as a universal methyl donor, details on the mechanisms of methyl transfer, quantitative data on enzyme kinetics and cellular concentrations, and established experimental protocols for the study of SAM-dependent methylation.

The Central Role of S-Adenosyl-L-methionine in Cellular Metabolism

S-Adenosyl-L-methionine is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[7] The resulting molecule possesses a chemically reactive sulfonium (B1226848) ion, which renders the attached methyl group electrophilic and susceptible to nucleophilic attack.[8] This unique chemical feature underpins its role as a near-universal methyl donor in the cell.

Beyond its primary function in transmethylation, SAM is also a precursor for other essential biochemical pathways:

-

Transsulfuration Pathway: After donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH). SAH is then hydrolyzed to homocysteine, which can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, a precursor for the major intracellular antioxidant glutathione.[9]

-

Aminopropylation Pathway: SAM can be decarboxylated to form S-adenosyl-methioninamine, which serves as a donor of the aminopropyl group in the synthesis of polyamines such as spermidine (B129725) and spermine. These molecules are crucial for cell growth, differentiation, and the stabilization of nucleic acids.[2]

-

Radical SAM Reactions: A large superfamily of "Radical SAM" enzymes utilizes SAM to generate a 5'-deoxyadenosyl radical, which can initiate a wide variety of radical-based biochemical transformations.[10]

The intracellular concentration of SAM and the ratio of SAM to its product inhibitor, SAH (the "methylation index"), are critical indicators of the cell's methylation capacity and are tightly regulated.[11][12]

Mechanism of SAM-Dependent Methyl Transfer

The transfer of a methyl group from SAM to a substrate is predominantly catalyzed by a diverse group of enzymes known as SAM-dependent methyltransferases. These enzymes facilitate a nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophilic atom on the substrate (such as oxygen, nitrogen, carbon, or sulfur) attacks the electrophilic methyl group of SAM. This leads to the formation of a new covalent bond between the methyl group and the substrate, and the concomitant release of SAH.[5]

The general SN2 mechanism can be summarized as follows:

-

The methyltransferase binds both SAM and the substrate in its active site, orienting them for optimal reactivity.

-

A nucleophilic atom of the substrate attacks the methyl group of SAM.

-

A transition state is formed where the methyl carbon is transiently bonded to both the incoming nucleophile and the departing sulfur atom of what will become SAH.

-

The bond between the methyl carbon and the sulfur atom breaks, resulting in the transfer of the methyl group to the substrate and the formation of SAH.

Methyltransferases are classified into several classes based on their structural folds, with the Rossmann-fold methyltransferases being the most common.[10]

Quantitative Data

Kinetic Parameters of SAM-Dependent Methyltransferases

The efficiency and substrate specificity of SAM-dependent methyltransferases can be described by their kinetic parameters, primarily the Michaelis constant (Km) for SAM and the catalytic rate (kcat or Vmax). A lower Km value indicates a higher affinity of the enzyme for SAM.

| Enzyme (EC Number) | Substrate | Km for SAM (µM) | Vmax or kcat | Organism/System | Reference(s) |

| SET7/9 (2.1.1.43) | Histone H3 (full-length) | 2.24 ± 0.97 | 0.047 ± 0.0057 pmol/min | In vitro | [2] |

| SET7/9 (2.1.1.43) | Histone H3 peptide | 0.22 ± 0.03 | 0.19 ± 0.004 pmol/min | In vitro | [2] |

| G9a (2.1.1.43) | 0.76 | In vitro | [13] | ||

| MLL2 (2.1.1.43) | ~4 | [13] | |||

| SETD2 (2.1.1.43) | ~4 | [13] | |||

| PRMT4 (CARM1) (2.1.1.125) | Histone H3 | 0.21 ± 0.052 | [13] | ||

| Tk Trm10 | tRNA-G | 3-6 | (3.9 ± 0.3) x 10-3 min-1 | Thermococcus kodakaraensis | [14] |

| Tk Trm10 | tRNA-A | 3-6 | (7.8 ± 0.4) x 10-3 min-1 | Thermococcus kodakaraensis | [14] |

| RnCOMT | Dopamine | 2.9 ± 0.9 | 10.9 ± 0.5 µM/min | Rattus norvegicus | [15] |

| MxSafC | Dopamine | 29 ± 4 | 2.6 ± 0.1 µM/min | Myxococcus xanthus | [15] |

Cellular and Tissue Concentrations of SAM

The intracellular concentration of SAM varies between different cell types and tissues and can be influenced by factors such as diet and disease state.

| Tissue/Fluid | Concentration | Organism | Reference(s) |

| Various Organ Tissues | 3.5 - 9 nmol/100 mg tissue | [7] | |

| Plasma | 50 - 150 nmol/L | Human | [7] |

| Mouse Liver | ~60 nmol/g wet weight | Mouse | [12] |

| Mouse Kidney | ~20 nmol/g wet weight | Mouse | [12] |

| Hepatocytes (in vitro) | 0.19 µM (intracellular) at 1 µM extracellular | [7] |

Inhibition Constants of SAM Analogs and Other Inhibitors

A variety of SAM analogs and other small molecules have been developed to inhibit the activity of methyltransferases. The potency of these inhibitors is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Inhibitor | Target Enzyme(s) | IC50 or Ki | Reference(s) |

| n-propyl sinefungin | SETD2 | IC50 = 0.8 ± 0.02 µM | [16] |

| Compound 4 (cyclohexyl substitution) | EHMT1, EHMT2 | IC50 = 1.5 µM, 1.6 µM | [16] |

| Compound 15 (5'-N SAM analog) | PRMT1, CARM1 | IC50 = 6.2 µM, 13.3 µM | [16] |

| Compound 16 (methylene extension of 15) | PRMT1 | IC50 = 2.9 µM | [16] |

| Compound 17 | CARM1 | IC50 = 0.12 µM | [16] |

| Compound 19 (S-linker) | G9a | IC50 = 3.18 µM | [16] |

| Compound 20 (N-linker) | PRMT6 | IC50 = 3.2 µM | [16] |

| PNPNP | E. coli MAT | Ki = 2 nM | [17] |

Signaling Pathways and Logical Relationships

SAM-dependent methylation is a key regulatory mechanism in numerous cellular signaling pathways, most notably in epigenetic control of gene expression.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. Frontiers | Emerging roles for methionine metabolism in immune cell fate and function [frontiersin.org]

- 4. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

- 5. Diversity of the reaction mechanisms of SAM-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amsbio.com [amsbio.com]

- 12. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

S-Adenosyl-L-methionine: A Technical Guide to its Discovery and Enduring Legacy in Metabolic Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP), stands as a cornerstone of cellular metabolism. Since its discovery in the mid-20th century, SAMe has been identified as a critical player in a vast array of biochemical reactions essential for life. This technical guide provides an in-depth exploration of the discovery and history of SAMe in metabolic research. It details the key metabolic pathways it governs—transmethylation, transsulfuration, and aminopropylation—and presents the experimental methodologies that have been pivotal in unraveling its functions. This document serves as a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows involving this pleiotropic molecule.

The Foundational Discovery of a Key Metabolite

The journey into the metabolic significance of S-Adenosyl-L-methionine began in 1951 with the pioneering work of Giulio Cantoni.[1] His research led to the identification of SAMe as a new intermediate formed enzymatically from L-methionine and ATP.[2] This discovery was a landmark in metabolic research, revealing the mechanism by which the methyl group of methionine is "activated" for transfer. Cantoni's seminal paper, published in the Journal of Biological Chemistry in 1953, laid the groundwork for decades of research into the multifaceted roles of this vital molecule.[2][3]

The enzymatic synthesis of SAMe is catalyzed by the enzyme methionine adenosyltransferase (MAT), which facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[1][4] This reaction is unique in that it involves the transfer of the entire adenosyl moiety from ATP.[5] The product, SAMe, is a sulfonium (B1226848) compound with a positively charged sulfur atom, which makes the attached methyl, propylamino, and adenosyl groups highly reactive and available for transfer to various acceptor molecules.[5]

Core Metabolic Pathways Governed by SAMe

SAMe is a central hub in cellular metabolism, directing the flow of one-carbon units and sulfur-containing compounds through three primary pathways. It is considered second only to ATP in the diversity of biochemical reactions for which it serves as a cofactor.[5]

Transmethylation: The Universal Methyl Donor

The most prominent role of SAMe is as the principal biological methyl donor in a multitude of transmethylation reactions.[5][6] In these reactions, the methyl group of SAMe is transferred to a wide range of substrates, including DNA, RNA, proteins, and phospholipids.[7] This process is critical for epigenetic regulation of gene expression, protein function, and membrane fluidity.[6][7] Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes.[5] The ratio of SAMe to SAH is therefore a critical indicator of the cell's methylation capacity.

Transsulfuration: Gateway to Cysteine and Glutathione (B108866) Synthesis

The transsulfuration pathway links SAMe metabolism to the synthesis of the sulfur-containing amino acid cysteine and the major intracellular antioxidant, glutathione (GSH).[5][6] This pathway begins with the hydrolysis of SAH to homocysteine and adenosine by the enzyme SAH hydrolase.[5] Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway, where it is irreversibly converted to cystathionine (B15957) and then to cysteine. This pathway is crucial for maintaining redox balance and protecting cells from oxidative damage.

Aminopropylation: The Pathway to Polyamines

SAMe is also the precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and the stability of DNA and RNA.[5][6][8] In this pathway, SAMe is first decarboxylated by the enzyme SAMe decarboxylase to form decarboxylated SAMe (dcSAMe).[4] The propylamine (B44156) group of dcSAMe is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[4][9]

dot

Caption: Central Role of SAMe in Cellular Metabolism.

Experimental Protocols for SAMe Research

The study of SAMe has been facilitated by the development of various analytical techniques for its quantification in biological samples.

Quantification of SAMe by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the determination of SAMe in various matrices, including dietary supplements and biological tissues.[10][11]

Principle: This method separates SAMe from other components in a sample based on its physicochemical properties as it passes through a chromatography column. Detection is typically achieved using a UV detector.

Detailed Methodology:

-

Sample Preparation:

-

For solid samples (e.g., tablets, tissues), accurately weigh and grind the sample.

-

Extract SAMe using an acidic buffer (e.g., phosphate (B84403) buffer) to ensure its stability.[10]

-

Centrifuge the extract to pellet any insoluble material and filter the supernatant.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C8 or C18 column is commonly used.[10][12]

-

Mobile Phase: A gradient mobile phase is often employed, consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol.[10][12] An ion-pairing reagent, such as sodium octanesulfonate, may be included to improve the retention and separation of the charged SAMe molecule.[10]

-

Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[10][12]

-

Detection: UV detection is set at approximately 257-260 nm, which is the absorbance maximum for the adenine (B156593) moiety of SAMe.[10][12]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of SAMe of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and determine the concentration of SAMe by comparing its peak area to the calibration curve.

-

dot

Caption: General Workflow for SAMe Quantification by HPLC.

Fluorescence-Based Assays for SAMe Quantification

Fluorescence assays offer a high-throughput and sensitive alternative for measuring SAMe concentrations.

Principle: These assays typically employ a competitive immunoassay format or an enzyme-coupled reaction that results in the production of a fluorescent signal proportional to the amount of SAMe in the sample.

Detailed Methodology (Example: Bridge-It® SAM Fluorescence Assay): [13]

-

Reagent Preparation: Prepare the assay solution and SAMe standards according to the kit instructions.

-

Assay Procedure:

-

Pipette the standards and test samples into the wells of a microplate.

-

Add the assay solution to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

-

-

Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Generate a standard curve by plotting the fluorescence signal of the standards against their concentrations. Determine the SAMe concentration in the samples from the standard curve.

Quantitative Data in SAMe Research

The following tables summarize key quantitative parameters from various analytical methods used for the determination of SAMe.

Table 1: Performance Characteristics of Analytical Methods for SAMe Quantification

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |

| HPLC-UV | 10 pmol | 50 pmol | 30-800 pmol | [11] |

| Capillary Electrophoresis (CE) | 0.5 µg | 2 µg | 10-200 µg/mL | [11] |

| Fluorescence Assay | 0.5 µM | Not Specified | 0.5-20 µM | [13] |

Conclusion and Future Directions

The discovery of S-Adenosyl-L-methionine by Giulio Cantoni revolutionized our understanding of cellular metabolism. For over seven decades, research has continued to unveil the profound impact of this molecule on a vast spectrum of biological processes, from epigenetic control to the regulation of cell growth and redox balance. The development of robust analytical methods has been instrumental in advancing this field, enabling researchers to precisely quantify SAMe levels and dissect its complex metabolic network.

As we look to the future, the therapeutic potential of SAMe continues to be an active area of investigation for a variety of conditions, including liver disease, depression, and osteoarthritis.[14][15] A deeper understanding of the intricate regulation of SAMe metabolism and its interplay with other metabolic pathways will be crucial for the development of novel therapeutic strategies. The foundational knowledge and experimental approaches detailed in this guide provide a solid framework for future research into this remarkable and indispensable molecule.

References

- 1. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-adenosylmethionine metabolism and liver disease | Annals of Hepatology [elsevier.es]

- 5. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 6. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Positive Regulation of S-Adenosylmethionine on Chondrocytic Differentiation via Stimulation of Polyamine Production and the Gene Expression of Chondrogenic Differentiation Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. mediomics.com [mediomics.com]

- 14. nccih.nih.gov [nccih.nih.gov]

- 15. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Tosylate Salt in Enhancing the Stability of S-Adenosylmethionine (SAMe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAMe) is a crucial endogenous molecule involved in numerous metabolic pathways, primarily as a universal methyl donor. Its therapeutic potential is significant, yet its inherent instability presents a considerable challenge for its formulation and clinical application. This technical guide provides an in-depth analysis of the function of the tosylate salt in stabilizing SAMe. Through a comprehensive review of available data, we compare the stability of SAMe tosylate with other common salt forms, detail the experimental methodologies used for stability assessment, and illustrate the degradation pathways of SAMe. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective formulation and study of SAMe.

Introduction

S-adenosylmethionine (SAMe) is a naturally occurring pleiotropic molecule synthesized from methionine and adenosine (B11128) triphosphate (ATP)[1]. It plays a pivotal role in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation[2]. These processes are fundamental to the synthesis of neurotransmitters, phospholipids, and polyamines, and are critical for maintaining cellular function and health.

Despite its therapeutic promise, SAMe is notoriously unstable, particularly in solution and at room temperature. The primary degradation pathway involves the non-enzymatic cleavage of SAMe into 5'-methylthioadenosine (MTA) and homoserine lactone[1]. This instability significantly hinders its development as a pharmaceutical agent. To overcome this limitation, SAMe is formulated as stable salts. Among the various salt forms developed, S-adenosylmethionine tosylate, often in combination with a disulfate salt, has been widely utilized. This guide focuses on the role of the tosylate counter-ion in conferring stability to the SAMe molecule.

The Function of the Tosylate Salt in SAMe Stability

The stability of SAMe is significantly improved when it is formulated as a salt with a strong acid[1]. The tosylate anion, derived from p-toluenesulfonic acid, is a large, non-hygroscopic, and chemically stable counter-ion. The formation of a salt with tosylate enhances the stability of SAMe through several mechanisms:

-

Ionic Interaction and Steric Hindrance: The bulky tosylate anion interacts with the positively charged sulfonium (B1226848) center of the SAMe molecule. This interaction is thought to sterically hinder the intramolecular reaction that leads to the degradation of SAMe into MTA and homoserine lactone.

-